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Compound of Interest

Compound Name: Methyl 4-bromo-3-nitrobenzoate

Cat. No.: B1363462

Abstract: Methyl 4-bromo-3-nitrobenzoate (CAS No. 2363-16-8) is a pivotal molecular
intermediate, extensively utilized in the synthesis of complex organic scaffolds for the
pharmaceutical and agrochemical industries. This guide provides an in-depth analysis of its
molecular structure, physicochemical properties, and spectroscopic signature. We present a
detailed, field-proven protocol for its synthesis via electrophilic aromatic substitution, including a
discussion of the underlying mechanistic principles that govern its regioselectivity. Furthermore,
this document outlines the compound's reactivity, focusing on key transformations such as
palladium-catalyzed cross-coupling and nitro group reduction, which are fundamental to its
utility as a versatile building block. Safety protocols and handling guidelines are also detailed to
ensure procedural integrity. This whitepaper is intended as a comprehensive technical resource
for researchers, chemists, and drug development professionals.

Chapter 1: Molecular Structure and
Physicochemical Properties

Methyl 4-bromo-3-nitrobenzoate is a trifunctional aromatic compound. Its structure is defined
by a benzene ring substituted with a methyl ester group (-COOCHs), a bromine atom (-Br), and
a nitro group (-NO3z). The International Union of Pure and Applied Chemistry (IUPAC) name for
this compound is methyl 4-bromo-3-nitrobenzoate.[1]

The substituents are arranged in a specific orientation that dictates the molecule's reactivity.
The methyl ester and the bromine atom are positioned para (1,4) to each other, while the nitro
group is meta (position 3) relative to the ester and ortho (position 2) relative to the bromine.
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This arrangement is a direct consequence of the synthetic route employed, which will be
discussed in Chapter 2.

Caption: 2D Structure of Methyl 4-bromo-3-nitrobenzoate.

Table 1: Chemical Identifiers and Properties

Property Value Source(s)
CAS Number 2363-16-8 [1][2]
Molecular Formula CsHeBrNOa4 [1112]
Molecular Weight 260.04 g/mol [1]

White to off-white
Appearance [2]
powder/colorless crystals

Melting Point 102-103 °C [2]
Boiling Point 320.9 £ 22.0 °C at 760 mmHg [2]
Density ~1.7 g/cm?3 [2]

methyl 4-bromo-3-
IUPAC Name ) [1]
nitrobenzoate

COC(=0)C1=CC(=C(C=C1)Br)
SMILES [1]
~-INVALID-LINK--[O-]

BNNDHGPPQZVKMX-
InChliKey [1]
UHFFFAOYSA-N

These physicochemical properties are critical for designing experimental conditions, such as
selecting appropriate solvents for reactions and purification, and for confirming the identity and
purity of the synthesized compound.

Chapter 2: Synthesis and Mechanistic Insights

The most direct and common synthesis of Methyl 4-bromo-3-nitrobenzoate is achieved
through the electrophilic aromatic substitution (EAS) of methyl 4-bromobenzoate. This reaction
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involves the introduction of a nitro group onto the aromatic ring using a nitrating agent.

Causality of Experimental Design: The choice of starting material, methyl 4-bromobenzoate, is
strategic. The substituents already on the ring—a bromine atom and a methyl ester group—
direct the incoming electrophile (the nitronium ion, NOz2™).

» Directing Effects: The bromine atom is an ortho, para-director, while the methyl ester group is
a meta-director. Both are deactivating groups, meaning they make the ring less reactive
towards electrophilic attack than benzene itself. The methyl ester is more strongly
deactivating than bromine.

» Regioselectivity: The position of nitration is determined by the combined electronic effects of
these two groups. The positions ortho to the bromine are C3 and C5. The position meta to
the ester is C3 (and C5). Since both groups direct the incoming electrophile to the same
position (C3), the reaction proceeds with high regioselectivity to yield the desired product.
Nitration at C5 is sterically hindered by the adjacent bromine atom.

Synthesis Protocol

Click to download full resolution via product page
Caption: General workflow for the synthesis of Methyl 4-bromo-3-nitrobenzoate.
Experimental Protocol: Nitration of Methyl 4-bromobenzoate

This protocol is adapted from standard procedures for the nitration of deactivated aromatic
esters.[3][4]

e Preparation: In a 50 mL flask equipped with a magnetic stir bar, add methyl 4-
bromobenzoate (1 equivalent). Cool the flask in an ice-water bath.
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e Acid Addition: Slowly add concentrated sulfuric acid (H2SO4, ~3-4 mL per gram of ester) to
the flask while stirring. Maintain the temperature below 10 °C.

 Nitrating Mixture: In a separate, dry test tube, prepare the nitrating mixture by slowly adding
concentrated nitric acid (HNOs, 1.1 equivalents) to an equal volume of concentrated sulfuric
acid. Cool this mixture in the ice bath.

e Reaction: Using a dropping pipette, add the cold nitrating mixture dropwise to the stirred
solution of the ester over 15-20 minutes. Crucially, the internal temperature must be
maintained below 6 °C to prevent the formation of dinitrated byproducts.[4]

o Warming: After the addition is complete, remove the ice bath and allow the reaction mixture
to stir at room temperature for an additional 20 minutes to ensure the reaction goes to
completion.

o Work-up & Isolation: Carefully pour the reaction mixture onto a generous amount of crushed
ice in a beaker. The product will precipitate as a solid.

« Filtration: Collect the crude solid by vacuum filtration and wash the filter cake with several
portions of cold water to remove residual acid.

 Purification: The crude product is purified by recrystallization from a suitable solvent, typically
methanol, to yield pure Methyl 4-bromo-3-nitrobenzoate as a white to off-white solid.[5]

Self-Validation: The success of the synthesis is validated by the melting point of the purified
product, which should be sharp and within the literature range of 102-103 °C. Further
confirmation is achieved through spectroscopic analysis as detailed in the next chapter.

Chapter 3: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation. The key techniques are
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

1H NMR Spectroscopy

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms. For Methyl 4-bromo-3-nitrobenzoate, three distinct signals are expected in the
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aromatic region, and one singlet in the aliphatic region.

Table 2: Predicted *H NMR Chemical Shifts (in CDCls)

C Approx. Chemical .
Proton(s) Multiplicity ) Rationale
Shift (6, ppm)

_ Methyl protons of the
-OCHs Singlet (s) 3.9-4.0
ester group.

Ortho to the bromine
H-5 Doublet (d) 78-79
and meta to the ester.

Ortho to the ester and
Doublet of Doublets
H-6 8.1-8.2 meta to both Br and

(dd) NO:a.

Ortho to both the ester
H-2 Doublet (d) 8.3-8.4 and nitro groups,
highly deshielded.

Note: Predicted shifts are based on the analysis of similar structures and general principles of
NMR spectroscopy. The exact values can vary.[6][7]

13C NMR Spectroscopy

The 13C NMR spectrum will show eight distinct signals, as there are no planes of symmetry in
the molecule, making all eight carbon atoms chemically non-equivalent.

Table 3: Predicted 13C NMR Chemical Shifts (in CDCIs)
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Approx. Chemical Shift (9,

Carbon(s) Rationale
ppm)

-OCHs 52 -54 Methyl carbon of the ester.

Carbon directly attached to
C-Br 118 - 120 )

bromine.

Aromatic carbons bonded to
Aromatic C-H 125 - 136

hydrogen.

Carbon directly attached to the
C-NO2 148 - 150 ]

nitro group.

Quaternary carbon attached to
C-COOCHs 130- 132

the ester.
C=0 163 - 165 Carbonyl carbon of the ester.

Note: These are typical ranges for substituted benzene derivatives.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Frequencies

Functional Group Vibration Wavenumber Source(s)
(cm™)

Nitro (NO2) Asymmetric Stretch 1520 - 1560 [6]

Nitro (NO2) Symmetric Stretch 1340 - 1380 [6]

Ester (C=0) Carbonyl Stretch 1715-1730 [6]

Ester (C-O) Stretch 1250 - 1300 [6]

Aromatic Ring C=C Stretch ~1600, ~1475 General IR Tables
C-Br Stretch 600 - 800 General IR Tables
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The presence of strong absorption bands in these specific regions provides robust evidence for
the successful synthesis of the target molecule.[1]

Chapter 4: Reactivity and Synthetic Utility

The synthetic value of Methyl 4-bromo-3-nitrobenzoate stems from the distinct reactivity of its
three functional groups, allowing for sequential and selective transformations.[2]

Key Transformations

G/Iethyl 4-br0mo—3—nitrobenzoat9

Suzuki Coupling Nitro Reduction
(Pd catalyst, R-B(OH)z, base) (e.g., SnClz, Fe/HCI, H2/Pd-C)

(Bi-aryl Compound) G/Iethyl 3-amino—4—bromobenzoate)

Amide Formation
(Acyl chloride or
Carboxylic acid + coupling agent)

(Amide Derivative)

Click to download full resolution via product page

Caption: Key synthetic transformations of Methyl 4-bromo-3-nitrobenzoate.

1. Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is an excellent handle for forming new carbon-carbon bonds via
palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10]

e Mechanism Overview (Suzuki Coupling): The reaction cycle involves three main steps:
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o Oxidative Addition: A Palladium(0) catalyst inserts into the C-Br bond, forming a Pd(ll)
complex.

o Transmetalation: In the presence of a base, an organoboron reagent (e.g., a boronic acid,
R-B(OH)2) transfers its organic group to the palladium center, displacing the halide.[11]

o Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[11][12]

o Application: This reaction is a cornerstone of modern medicinal chemistry, enabling the
construction of bi-aryl scaffolds, which are prevalent in many drug molecules.

2. Reduction of the Nitro Group

The nitro group is readily reduced to a primary amine (-NHz).[13] This transformation unlocks a
new suite of synthetic possibilities.

e Reagents and Selectivity: A variety of reducing agents can be employed.

o Catalytic Hydrogenation (H2/Pd-C): This is a clean and efficient method. However, care
must be taken as it can sometimes lead to de-bromination (hydrodebromination) as a side
reaction.[13]

o Metal/Acid Systems (Fe/HCI, SnCl2/HCI): These are classic and robust methods for nitro
group reduction. Tin(ll) chloride (SnCl2) is often preferred for its milder conditions.[14]

o Synthetic Value: The resulting aniline derivative, methyl 3-amino-4-bromobenzoate, is a
valuable intermediate. The newly formed amino group can be acylated to form amides,
participate in the formation of heterocyclic rings, or be converted into a diazonium salt for
further functionalization.

Chapter 5: Safety, Handling, and Storage

As a laboratory chemical, Methyl 4-bromo-3-nitrobenzoate must be handled with appropriate
precautions.

Hazard Identification (GHS Classification):[1]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Supplemental_Modules_and_Websites_(Inorganic_Chemistry)/Catalysis/Catalyst_Examples/Suzuki-Miyaura_Coupling
https://myers.faculty.chemistry.harvard.edu/sites/g/files/omnuum7271/files/myers/files/12-the_suzuki_reaction.pdf
https://commonorganicchemistry.com/Rxn_Pages/Nitro_Reduction/Nitro_Reduction_Index.htm
https://commonorganicchemistry.com/Rxn_Pages/Nitro_Reduction/Nitro_Reduction_Index.htm
https://m.youtube.com/watch?v=ssKWrfYdjdg
https://www.benchchem.com/product/b1363462?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-4-bromo-3-nitrobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e H315: Causes skin irritation.

e H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
Recommended Handling Procedures:

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.

» Personal Protective Equipment (PPE):
o Wear protective gloves (nitrile or neoprene).
o Wear chemical safety goggles or a face shield.
o Wear a lab coat.

» Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly
after handling.

Storage:
» Store in a tightly closed container.

o Keep in a cool, dry, and well-ventilated place away from incompatible materials such as
strong oxidizing agents.[2]

Conclusion

Methyl 4-bromo-3-nitrobenzoate is a strategically designed chemical intermediate whose
value lies in the orthogonal reactivity of its functional groups. A thorough understanding of its
structure, the mechanistic basis of its synthesis, and its reactivity profile allows chemists to
leverage this molecule for the efficient construction of complex and high-value compounds. The
protocols and data presented in this guide serve as a comprehensive resource for its safe and
effective use in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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